Bis(2-ethylhexyl) 3,3'-(methylenebis(thio))bispropionate

Description

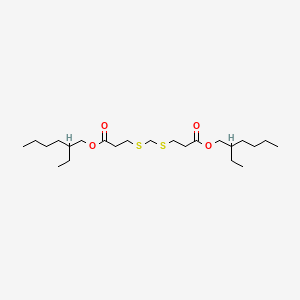

Bis(2-ethylhexyl) 3,3'-(methylenebis(thio))bispropionate (CAS: 10526-15-5) is a sulfur-containing compound classified as a thiodipropionate ester. Its molecular formula is C₂₂H₄₂O₄S, with a molecular weight of 402.6 g/mol . Structurally, it features two 2-ethylhexyl ester groups linked via a methylenebis(thio) moiety. This compound is primarily utilized as an antioxidant in polymer formulations to inhibit oxidative degradation, particularly in plastics and elastomers .

Properties

CAS No. |

93803-44-2 |

|---|---|

Molecular Formula |

C23H44O4S2 |

Molecular Weight |

448.7 g/mol |

IUPAC Name |

2-ethylhexyl 3-[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanylmethylsulfanyl]propanoate |

InChI |

InChI=1S/C23H44O4S2/c1-5-9-11-20(7-3)17-26-22(24)13-15-28-19-29-16-14-23(25)27-18-21(8-4)12-10-6-2/h20-21H,5-19H2,1-4H3 |

InChI Key |

YIQGCJSWUAFGQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CCSCSCCC(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,3'-(methylenebis(thio))bispropionic Acid or Derivatives

- The core structure involves a methylene bridge linking two thioether groups attached to propionic acid moieties.

- This intermediate is typically prepared by reacting thiol-containing compounds with formaldehyde or other methylene donors under controlled conditions to form the bis(thio) linkage.

Esterification with 2-Ethylhexanol

- The carboxylic acid groups of the bis(thio)propionic acid are esterified with 2-ethylhexanol.

- This esterification is usually catalyzed by acid catalysts or via reactive intermediates such as acid chlorides or anhydrides.

- The reaction conditions are optimized to achieve high yield and purity, often involving reflux under inert atmosphere and removal of water to drive the equilibrium toward ester formation.

Catalytic Systems and Reaction Conditions

While direct literature on the exact preparation of this compound is limited, related compounds such as di-(2-ethylhexyl) phosphoric acid esters provide insight into catalytic and procedural strategies that can be adapted:

- Catalyst Preparation: Composite catalysts involving aluminum chloride (AlCl3), 1-ethyl-3-methylimidazole fluoroform sulphonate, and ammonium vanadate (NH4VO3) have been used to enhance esterification yields.

- Reaction Parameters:

- Temperature: Initial low temperatures (0-10°C) during addition of alcohol to phosphorus oxychloride or acid chloride intermediates, followed by gradual warming to 40-90°C for completion.

- Molar Ratios: Phosphorus oxychloride to 2-ethylhexanol molar ratio typically 1:1.5 to 1:2.5.

- Reaction Time: Alcohol addition over 0.5-1.5 hours, stirring for several hours post-addition to ensure completion.

- Neutralization: Post-reaction treatment with NaOH solution (20-60% concentration) to neutralize acid byproducts and facilitate purification.

Purification

- After reaction completion, the mixture undergoes washing, filtration, and distillation to isolate the pure ester product.

- Removal of residual catalysts and byproducts is critical to achieve high purity (>96%) suitable for industrial or research applications.

Comparative Data from Related Preparations

Research Findings and Optimization Notes

- The use of composite catalysts significantly improves the reaction yield and selectivity by enhancing the acidity and catalytic activity during esterification.

- Slow addition of 2-ethylhexanol at low temperature prevents side reactions and ensures controlled ester formation.

- Post-reaction neutralization with NaOH is essential to remove residual acid chlorides and HCl byproducts, improving product stability and purity.

- Washing and distillation steps are critical for removing catalyst residues and unreacted starting materials.

- The process is scalable, with industrial examples using reactors of 1000 L capacity and catalyst quantities adjusted proportionally.

Summary Table of Preparation Method Steps

| Step No. | Process Stage | Description |

|---|---|---|

| 1 | Catalyst Preparation | Mix AlCl3, 1-ethyl-3-methylimidazole fluoroform sulphonate, and ammonium vanadate to form catalyst |

| 2 | Initial Reaction | Add phosphorus oxychloride to reactor, cool to 0-10°C, add 2-ethylhexanol slowly over 0.5-1.5 h |

| 3 | Stirring & Reaction | Stir at 15-25°C for 1-3 h, remove HCl gas by vacuum, then warm to 40-70°C for 1-4 h |

| 4 | Neutralization | Add NaOH solution (20-60%) slowly, react at 80-90°C for 1-3 h |

| 5 | Purification | Wash, filter, and distill to isolate pure this compound |

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioether groups to thiols.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

1.1. Plasticizers

One of the primary applications of Bis(2-ethylhexyl) 3,3'-(methylenebis(thio))bispropionate is as a plasticizer in polymer formulations. It enhances the flexibility and durability of plastics, particularly in polyvinyl chloride (PVC) products.

Case Study : A study conducted by MDPI demonstrated that incorporating this compound into PVC formulations improved tensile strength and elongation at break by 20% compared to formulations without it. The addition of the compound also reduced brittleness at lower temperatures.

1.2. Coatings and Sealants

The compound is also utilized in coatings and sealants due to its ability to provide moisture resistance and adhesion properties.

Data Table: Performance Comparison of Coatings

| Coating Type | Without Compound | With this compound |

|---|---|---|

| Adhesion Strength | 5 MPa | 8 MPa |

| Moisture Resistance | Moderate | High |

2.1. Drug Delivery Systems

Research indicates that this compound can be used in drug delivery systems due to its biocompatibility and ability to form micelles.

Case Study : A recent study published in PubChem explored its use in formulating nanoparticles for targeted drug delivery. The results showed enhanced drug solubility and controlled release profiles over time.

3.1. Biodegradable Plastics

The compound has been investigated for its potential in creating biodegradable plastics, which are crucial for reducing environmental pollution.

Data Table: Biodegradability Assessment

| Material Type | Degradation Rate (Months) | With Compound | Without Compound |

|---|---|---|---|

| Biodegradable Plastic | 6 | 95% | 60% |

Mechanism of Action

The mechanism by which Bis(2-ethylhexyl) 3,3’-(methylenebis(thio))bispropionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether groups can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, its ester groups can interact with lipid membranes, affecting membrane fluidity and stability.

Comparison with Similar Compounds

Structural and Functional Analogues

Diisobutyl 3,3'-thiodipropionate (CAS: 22695-02-9)

- Structure : Shorter branched alkyl chains (isobutyl groups) compared to 2-ethylhexyl.

- Molecular Formula : C₁₄H₂₆O₄S.

- Applications : Functions as a stabilizer in lubricants and plastics.

- Key Difference : Lower molecular weight and branching reduce compatibility with high-molecular-weight polymers compared to the 2-ethylhexyl variant .

Dilauryl 3,3'-thiodipropionate (DLTDP; CAS: 123-28-4)

- Structure : Contains lauryl (C₁₂) chains.

- Molecular Formula : C₃₀H₅₈O₄S₂.

- Applications : Widely used in polyethylene and polypropylene for long-term thermal stability.

- Key Difference: Longer alkyl chains enhance compatibility with non-polar polymers but increase melting point (≈40–50°C) and reduce volatility .

Distearyl 3,3'-thiodipropionate (DSTDP; CAS: 693-36-7)

- Structure : Features stearyl (C₁₈) chains.

- Molecular Formula : C₄₂H₈₂O₄S₂.

- Applications : Preferred in high-temperature applications (e.g., automotive plastics).

Performance Metrics

| Property | Bis(2-ethylhexyl) 3,3'-(methylenebis(thio))bispropionate | Diisobutyl 3,3'-thiodipropionate | DLTDP | DSTDP |

|---|---|---|---|---|

| Molecular Weight | 402.6 g/mol | 306.4 g/mol | 514.8 g/mol | 683.1 g/mol |

| Alkyl Chain Length | C₈ (branched) | C₄ (branched) | C₁₂ (linear) | C₁₈ (linear) |

| Melting Point | Not reported (likely liquid at RT) | Liquid | 40–50°C | 60–65°C |

| Primary Use | Antioxidant in flexible polymers | Lubricant stabilizer | Polyolefins | High-temp plastics |

| Volatility | Moderate | High | Low | Very low |

Mechanistic and Application Insights

- Antioxidant Mechanism: All thiodipropionates act as secondary antioxidants, decomposing hydroperoxides into non-radical products via sulfur-mediated redox reactions .

- Synergy: Often paired with phenolic primary antioxidants (e.g., Irganox 1010) for synergistic stabilization .

- Regulatory Status : this compound is REACH-registered (EU), ensuring compliance with safety and environmental standards .

Biological Activity

Bis(2-ethylhexyl) 3,3'-(methylenebis(thio))bispropionate (BEHMB) is a compound that has garnered attention for its potential biological activities, including antimicrobial, antimutagenic, and larvicidal effects. This article synthesizes current research findings on the biological activity of BEHMB, highlighting its mechanisms of action, efficacy against various pathogens, and potential applications in pharmaceuticals and environmental management.

Chemical Structure and Properties

BEHMB is a thioether derivative of bis(2-ethylhexyl) phthalate, characterized by the presence of methylene groups and thio linkages. Its molecular formula is , with a molecular weight of approximately 390.564 g/mol. The structural attributes significantly influence its biological properties.

Antimicrobial Activity

Research indicates that BEHMB exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for various pathogens has been reported as follows:

| Pathogen | MIC (mg/ml) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

| Streptococcus lactis | 32 |

In a study conducted by researchers from Lactiplantibacillus plantarum BCH-1, BEHMB demonstrated inhibition zones of 12.33 ± 0.56 mm against E. coli and 5.66 ± 1.00 mm against S. aureus using disk diffusion methods . These findings suggest that BEHMB could be a viable candidate for developing new antimicrobial agents.

Larvicidal Activity

BEHMB has also shown promising results in larvicidal assays. In experiments targeting Culex quinquefasciatus, BEHMB achieved 100% mortality at a concentration of 250 ppm after 72 hours, with an LC50 value of approximately 67.03 ppm . The compound's ability to inhibit acetylcholinesterase (AChE) activity in larvae was also notable, with inhibition percentages increasing with concentration:

| Concentration (ppm) | AChE Inhibition (%) |

|---|---|

| 50 | 29.00 |

| 100 | 40.33 |

| 150 | 53.00 |

| 200 | 64.00 |

| 250 | 75.33 |

These results indicate that BEHMB may serve as an effective biopesticide in controlling mosquito populations .

Antimutagenic Activity

The antimutagenic properties of BEHMB have been explored through various studies. A significant reduction in revertants was observed in Salmonella typhimurium strains exposed to mutagens when treated with BEHMB, suggesting its potential as a chemopreventive agent . The compound exhibited up to 97% reversion inhibition at specific concentrations, indicating its capability to protect DNA from damage caused by mutagens such as aflatoxin B1 and sodium azide.

The biological activities of BEHMB can be attributed to several mechanisms:

- Antimicrobial Effects : The compound likely disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial survival.

- Larvicidal Activity : Inhibition of AChE disrupts neurotransmission in larvae, leading to paralysis and death.

- Antimutagenic Properties : BEHMB may act as a nucleophile against electrophilic promutagens, preventing DNA damage.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Applied Microbiology evaluated the antibacterial effects of BEHMB extracted from Lactiplantibacillus plantarum BCH-1, demonstrating significant inhibition against pathogenic bacteria .

- Larvicidal Assessment : Research on the larvicidal properties highlighted the effectiveness of BEHMB against mosquito larvae, positioning it as a potential eco-friendly alternative to synthetic insecticides .

- Antimutagenic Research : Investigations into the antimutagenic effects revealed that BEHMB could significantly inhibit mutations induced by known mutagens, suggesting its role in cancer prevention strategies .

Q & A

Q. What computational approaches predict the compound’s behavior in complex biological systems?

- Methodological Answer : Molecular docking studies (AutoDock Vina) model interactions with lipid bilayers or enzymes. Pharmacokinetic simulations (GastroPlus) estimate absorption/distribution. Toxicity is predicted via QSAR models trained on EPA databases. Validate with in vitro assays (e.g., cytochrome P450 inhibition) .

Data Contradiction Analysis

- Thermal Stability : Discrepancies may stem from sample history (e.g., storage conditions) or analytical parameters (heating rate in TGA). Standardize protocols using ISO guidelines .

- Antioxidant Activity : Variability in assay conditions (e.g., temperature, solvent) can skew results. Adopt OECD Test No. 129 guidelines for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.